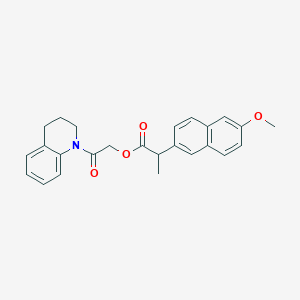![molecular formula C12H19NO2 B10890069 2-{[(4-Methoxyphenyl)methyl]amino}butan-1-ol](/img/structure/B10890069.png)
2-{[(4-Methoxyphenyl)methyl]amino}butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-Methoxyphenyl)methyl]amino}butan-1-ol is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a methoxyphenyl group attached to a butanol backbone through an amino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxyphenyl)methyl]amino}butan-1-ol can be achieved through several methods. One common approach involves the reduction of Schiff bases. For example, the compound can be synthesized by reacting 4-methoxybenzaldehyde with butan-1-amine to form a Schiff base, which is then reduced using sodium borohydride (NaBH4) to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as lithium aluminum hydride (LiAlH4) or iron may also be employed to facilitate the reduction reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(4-Methoxyphenyl)methyl]amino}butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-{[(4-Methoxyphenyl)methyl]amino}butan-1-ol has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-{[(4-Methoxyphenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-{[(4-Methoxyphenyl)methyl]amino}ethan-1-ol: This compound has a similar structure but with an ethan-1-ol backbone instead of butan-1-ol.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with a dimethylaniline group.
Uniqueness
2-{[(4-Methoxyphenyl)methyl]amino}butan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer butan-1-ol backbone may result in different reactivity and interactions compared to similar compounds with shorter backbones .
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-3-11(9-14)13-8-10-4-6-12(15-2)7-5-10/h4-7,11,13-14H,3,8-9H2,1-2H3 |
Clave InChI |
TVBHEFDNRRBGAK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)NCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10889992.png)
![3-amino-1-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-1H-pyrazole-4-carbonitrile](/img/structure/B10889993.png)
![5-(2-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10890003.png)
![N~5~-{3-[(1-Adamantylcarbonyl)amino]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10890015.png)
![5-[(Cyclohexylcarbonyl)amino]-2-(ethylamino)-1,3-thiazole-4-carboxamide](/img/structure/B10890016.png)
![N'-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}naphthalene-2-sulfonohydrazide](/img/structure/B10890024.png)
![methyl 4-{3-[(4-chlorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B10890030.png)
![(2E)-2-cyano-3-(2,3-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10890041.png)
![N'-[(1E)-1-(4-methoxyphenyl)propylidene]-3,4-dimethylbenzohydrazide](/img/structure/B10890042.png)
![Propan-2-yl 2-{[(4-tert-butylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10890043.png)
![2-{2,5-dimethyl-3-[(Z)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10890050.png)

methanone](/img/structure/B10890060.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3-methoxyphenyl)methanone](/img/structure/B10890063.png)
